molecular formula C6H9N3 B1590375 3-(Hydrazinylmethyl)pyridine CAS No. 7112-38-1

3-(Hydrazinylmethyl)pyridine

Cat. No. B1590375
CAS RN: 7112-38-1
M. Wt: 123.16 g/mol
InChI Key: NBJJWHRYXPBBPP-UHFFFAOYSA-N
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Description

“3-(Hydrazinylmethyl)pyridine” is an organic compound with the molecular formula C6H9N3 . It is a liquid at room temperature and is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .


Molecular Structure Analysis

The InChI code for “3-(Hydrazinylmethyl)pyridine” is 1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 . This indicates that the compound consists of a pyridine ring with a hydrazinylmethyl group attached.


Physical And Chemical Properties Analysis

“3-(Hydrazinylmethyl)pyridine” is a liquid at room temperature . It is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .

Scientific Research Applications

Organic Chemistry

  • Field : Organic Chemistry
  • Application : Pyridine halogenation reactions are crucial for obtaining the vast array of derivatives required for drug and agrochemical development . A reaction sequence of pyridyl ring opening, halogenation, and ring closing has been reported .
  • Methods : The method involves the use of acyclic Zincke imine intermediates that undergo highly regioselective halogenation reactions under mild conditions .
  • Results : Using this method, a diverse set of 3-halopyridines was produced, and late-stage halogenation of complex pharmaceuticals and agrochemicals was demonstrated .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Pyridine is a key component in more than 7000 existing drug molecules of medicinal importance . It’s used in the formulation of pharmaceuticals and is a key solvent and reagent .
  • Methods : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s also used in many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .
  • Results : Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing the mist or vapors and washing skin thoroughly after handling .

properties

IUPAC Name

pyridin-3-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJWHRYXPBBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481598
Record name pyridin-3-ylmethyl-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydrazinylmethyl)pyridine

CAS RN

7112-38-1
Record name pyridin-3-ylmethyl-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of pyridine-3-aldehyde (5 g, 46.7 mmol) in methanol (100 mL) was added hydrazine (1.05 mL, 46.7 mmol). The reaction mixture was stirred at rt for 1 h. After purging with nitrogen, 10% Pd/C (200 mg) was added. The reaction mixture was purged with hydrogen and stirred under hydrogen at rt overnight. Solid material was removed, and the filtrate was concentrated to give a crude Example 85A. This material was used without further purification. Yield: 5.2 g (91%). MS (DCI): m/z 124 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, M Wang, X Yao, Y Li, J Tan, L Wang… - European journal of …, 2012 - Elsevier
A series of pyridazines were prepared and evaluated for their anti-HIV activity. The new synthetic route involving a novel rearrangement reaction provided a practical method for the …
Number of citations: 40 www.sciencedirect.com

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